molecular formula C5H8N4O5 B14612742 3-Hydroxyxanthine dihydrate CAS No. 58024-00-3

3-Hydroxyxanthine dihydrate

Cat. No.: B14612742
CAS No.: 58024-00-3
M. Wt: 204.14 g/mol
InChI Key: CNPGCLDOFHRKFD-UHFFFAOYSA-N
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Description

3-Hydroxyxanthine dihydrate is a chemical compound of interest in biochemical and toxicological research. It is a purine derivative, closely related to other xanthines like hypoxanthine, which is a naturally occurring compound found in nucleic acids and plays a role in cellular energy metabolism and as a nitrogen source in various culture systems . The primary research value of this compound, and its hydrate form, stems from its use in studies investigating tumorigenic effects. A key study conducted on rodent models reported that the closely related 3-Hydroxyxanthine hydrate exhibited tumorigenic activity upon subcutaneous administration, leading to the development of tumors at the application site and in the liver . This data positions this compound as a potentially relevant compound for researchers modeling specific disease pathways and studying the mechanisms of chemical carcinogenesis. As a purine analog, its mechanism of action may involve interactions with cellular pathways related to purine metabolism and nucleic acid synthesis. Researchers utilize this compound strictly in controlled laboratory settings to explore these complex biological processes. This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

58024-00-3

Molecular Formula

C5H8N4O5

Molecular Weight

204.14 g/mol

IUPAC Name

3-hydroxy-7H-purine-2,6-dione;dihydrate

InChI

InChI=1S/C5H4N4O3.2H2O/c10-4-2-3(7-1-6-2)9(12)5(11)8-4;;/h1,12H,(H,6,7)(H,8,10,11);2*1H2

InChI Key

CNPGCLDOFHRKFD-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=O)N2O.O.O

Origin of Product

United States

Chemical and Physical Properties

The distinct chemical and physical properties of 3-hydroxyxanthine (B80670) dihydrate are fundamental to its application in research. Its molecular structure features a purine (B94841) core with a hydroxyl group at the N3 position. X-ray diffraction studies have revealed that the crystal structure of 3-hydroxyxanthine dihydrate is triclinic. iucr.org The presence of the hydroxyl group and the two water molecules of hydration significantly influence its characteristics. ontosight.ai

Interactive Data Table: Physicochemical Properties of 3-Hydroxyxanthine

PropertyValueSource
Molecular Formula C5H4N4O3 ontosight.ai
Monoisotopic Mass 168.02834 Da uni.lu
Appearance Solid
Solubility Slightly soluble in water ontosight.ai
Crystal System Triclinic iucr.org

Note: Some physical properties like melting point and specific solubility values are not consistently reported across publicly available literature and are therefore excluded.

Synthesis of 3 Hydroxyxanthine Dihydrate

The synthesis of 3-hydroxypurines, including 3-hydroxyxanthine (B80670), can be achieved through various chemical routes. A common method involves the direct oxidation of the corresponding purine (B94841), such as guanine (B1146940), using a peroxy acid. bath.ac.uk This process typically forms a 3-oxide intermediate, which then rearranges to the 3-hydroxy-purine. bath.ac.uk

Another synthetic approach involves the nitrosation of 6-aminouracils, followed by a reaction with different arylideneanilines, which can yield new xanthine (B1682287) derivatives. scirp.orgresearchgate.net The specific synthesis of 3-hydroxyxanthine dihydrate requires careful control of reaction conditions to ensure the correct isomer is formed and subsequently hydrated.

Research Applications

Elucidation of Purine Metabolic Pathways

3-Hydroxyxanthine serves as a substrate for enzymes like xanthine (B1682287) oxidase, which catalyzes the final steps of purine breakdown. nih.govnih.gov By introducing this analog into a biological system, researchers can study the activity and characteristics of this enzyme. For example, studies have shown that bovine milk xanthine oxidase oxidizes 3-hydroxyxanthine to 3-hydroxyuric acid, and the rate of this reaction is pH-dependent, with the neutral form of the substrate being attacked more rapidly than the anion. nih.gov This type of research provides detailed mechanistic insights into enzyme function and the factors that regulate metabolic pathways. mdpi.com

Investigation of Antioxidant Properties

Some N-hydroxyxanthine derivatives have been reported to possess antioxidant properties. ontosight.ai Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals and lead to cellular damage. nih.gov The ability of 3-hydroxyxanthine to act as an antioxidant is an area of research interest, potentially contributing to the understanding of how purine derivatives can play a role in mitigating oxidative stress. ontosight.aiffhdj.com

Analytical Methods for Detection and Characterization

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for separating, identifying, and quantifying components in a mixture. wikipedia.org HPLC can be used to separate 3-hydroxyxanthine from other purine (B94841) metabolites in biological samples, allowing for its precise quantification. cdc.gov Different modes of chromatography, such as reversed-phase or ion-exchange, can be optimized for the specific properties of purine derivatives.

Spectroscopic and Spectrometric Methods

Mass Spectrometry (MS), often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a premier analytical tool for identifying and characterizing molecules based on their mass-to-charge ratio. wikipedia.orgsapub.org This technique provides definitive structural information and is essential for confirming the identity of 3-hydroxyxanthine and its metabolites in complex biological matrices. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is another common technique used for the analysis of purine compounds, which typically exhibit strong UV absorbance due to their aromatic ring systems. cdc.gov

X-ray Diffraction

For detailed structural elucidation in the solid state, single-crystal X-ray diffraction is the definitive method. This technique has been used to determine the precise three-dimensional arrangement of atoms in 3-hydroxyxanthine dihydrate, revealing bond lengths, bond angles, and the crystalline packing structure. iucr.org

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